molecular formula C10H13ClFN B1455684 (2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine CAS No. 709-87-5

(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine

Cat. No.: B1455684
CAS No.: 709-87-5
M. Wt: 201.67 g/mol
InChI Key: YYHYGJBCOLTGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine” is a chemical compound used in scientific research . It has a molecular weight of 238.13 and is often used in applications such as pharmaceutical development and chemical synthesis.


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-(4-fluorobenzyl)-N-methylethan-1-amine hydrochloride . The InChI code is 1S/C10H13ClFN.ClH/c1-13(7-6-11)8-9-2-4-10(12)5-3-9;/h2-5H,6-8H2,1H3;1H .

Scientific Research Applications

Organic Synthesis and Derivatives

A study on the synthesis of new ketamine derivatives, including compounds with structural similarities to "(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine," highlighted the development of novel anesthetics. The synthesis involved multistep reactions, starting from fluorobenzonitrile and proceeding through several stages, including Grignard reaction and bromination, to obtain the target molecules. These derivatives, like fluoroketamine, showed promising anesthetic properties in preliminary animal tests, suggesting potential applications in medical anesthesia and pain management (Moghimi et al., 2014).

Chemotherapy Research

Nitrogen mustards, including compounds structurally related to "this compound," have been studied for their chemotherapeutic applications. Research focusing on mechlorethamine, a compound within the same class, discussed its mechanism of inducing DNA-DNA and DNA-protein cross-links, which are crucial for its antitumor effects. This study provided insights into the biochemical pathways through which such compounds exert their cytotoxicity, supporting their continued use in cancer treatment (Michaelson-Richie et al., 2011).

Material Science and Polymer Research

The synthesis and application of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes demonstrated the versatility of fluorophenyl-amine reactions. This research highlighted a method to precisely control cation functionality in polymers without side reactions, incorporating guanidinium groups directly into the phenyl rings. Such polymers have significant potential in fuel cell technologies, offering improved ionic conductivity and stability (Kim et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Biochemical Analysis

Biochemical Properties

(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme critical for neurotransmission . This inhibition results from the formation of a covalent bond between the compound and the enzyme’s active site, preventing substrate binding and subsequent catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, in rodent models, low doses of the compound have been shown to modulate neurotransmitter levels, whereas high doses can cause neurotoxicity and liver damage . Threshold effects are observed, indicating a dose-dependent response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels. For instance, the compound can be metabolized to form reactive intermediates that may bind to cellular macromolecules, leading to potential toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cell, the compound can accumulate in specific tissues, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production .

Properties

IUPAC Name

2-chloro-N-[(4-fluorophenyl)methyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN/c1-13(7-6-11)8-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHYGJBCOLTGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.